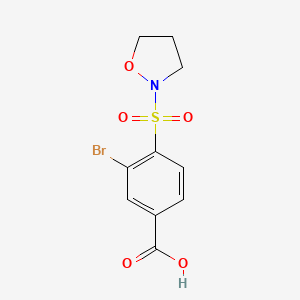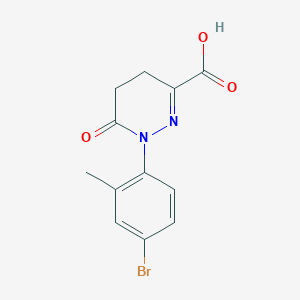![molecular formula C12H20N2O3 B6644214 N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide](/img/structure/B6644214.png)
N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide, commonly known as FMA-VP, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule inhibitor that targets the enzyme called lysine-specific demethylase 1A (LSD1), which is involved in the epigenetic regulation of gene expression.
Wirkmechanismus
FMA-VP is a potent and selective inhibitor of N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide, which is a flavin-dependent amine oxidase that catalyzes the demethylation of lysine residues in histone and non-histone proteins. N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide plays a critical role in the regulation of gene expression by removing the repressive histone mark H3K4me2/1, which is associated with transcriptional activation. FMA-VP binds to the active site of N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide and forms a covalent adduct with the flavin cofactor, thereby inhibiting its activity and preventing the demethylation of lysine residues.
Biochemical and Physiological Effects
FMA-VP has been shown to induce cell death in various cancer cell lines by inhibiting N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide activity and inducing apoptosis. It has also been shown to protect neurons from oxidative stress and neurotoxic insults by upregulating the expression of genes involved in antioxidant defense and synaptic function. In addition, FMA-VP has been shown to reduce inflammation and improve organ function in various models of inflammation by inhibiting the expression of pro-inflammatory genes and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
FMA-VP has several advantages for lab experiments, including its high potency and selectivity for N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, FMA-VP also has some limitations, including its low solubility in aqueous solutions, its high reactivity with thiol-containing molecules, and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the development and application of FMA-VP. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the efficacy and safety of FMA-VP in clinical trials for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Moreover, future studies could explore the potential of FMA-VP as a tool compound for the study of N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide function and epigenetic regulation of gene expression. Finally, future directions could focus on the development of novel N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide inhibitors based on the structure of FMA-VP with improved pharmacological properties and therapeutic potential.
Synthesemethoden
FMA-VP was first synthesized by a team of chemists led by Professor Andrew Phillips at the University of Colorado Boulder. The synthesis method involves the reaction of furan-2-ylmethanol with 1-(bromomethyl)-2-(methylamino)propane-1,3-diol in the presence of triethylamine to produce the intermediate compound. This intermediate is then reacted with 2-aminopropanoic acid in the presence of diisopropylethylamine to yield FMA-VP. The overall synthesis yield is around 15%, and the purity of the compound is greater than 95%.
Wissenschaftliche Forschungsanwendungen
FMA-VP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide is known to play a critical role in the development and progression of cancer by regulating the expression of genes involved in cell proliferation, differentiation, and apoptosis. FMA-VP has been shown to inhibit N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide activity and induce cancer cell death in various preclinical models, including acute myeloid leukemia, neuroblastoma, and breast cancer.
In addition to cancer, FMA-VP has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease. N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide is involved in the regulation of genes that are important for neuronal survival and function, and its dysregulation has been implicated in the pathogenesis of these neurodegenerative disorders. FMA-VP has been shown to protect neurons from oxidative stress and neurotoxic insults and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Moreover, FMA-VP has been investigated for its anti-inflammatory effects in various models of inflammation, including sepsis, acute lung injury, and rheumatoid arthritis. N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide is involved in the regulation of inflammatory gene expression, and its inhibition by FMA-VP has been shown to reduce inflammation and improve organ function in these models.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-9(8-15)14(3)10(2)12(16)13-7-11-5-4-6-17-11/h4-6,9-10,15H,7-8H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBSFODPSQWQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(C)C(C)C(=O)NCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)
![N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B6644143.png)
![3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644152.png)
![3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644153.png)
![1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)
![2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid](/img/structure/B6644161.png)
![1-[2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethyl]imidazolidin-2-one](/img/structure/B6644165.png)
![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)


![3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)
![3-[(2-Hydroxy-4-methoxybenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644190.png)
